3'-Hydroxytyrosol 3'-Glucuronide

Antioxidant Capacity Free Radical Scavenging Metabolite Bioactivity

3'-Hydroxytyrosol 3'-Glucuronide is the authentic 3'-O-β-D-glucuronide metabolite of hydroxytyrosol—the major circulating biomarker following olive oil consumption. Unlike parent HT, 3'-glucuronidation blocks cellular entry, enabling selective study of extracellular antioxidant mechanisms. Its distinct effects on ER stress pathways versus the 4'-O-glucuronide regioisomer demand isomer-specific procurement. Substituting generic HT for this metabolite yields inaccurate PK/PD data. Procure this selectively synthesized standard for LC-MS/MS method validation, bioavailability trials, and nutritional intervention studies.

Molecular Formula C14H18O9
Molecular Weight 330.289
CAS No. 425408-50-0
Cat. No. B592545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxytyrosol 3'-Glucuronide
CAS425408-50-0
Synonyms2-Hydroxy-5-(2-hydroxyethyl)phenyl β-D-Glucopyranosiduronic Acid
Molecular FormulaC14H18O9
Molecular Weight330.289
Structural Identifiers
SMILESC1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O
InChIInChI=1S/C14H18O9/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14-19H,3-4H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1
InChIKeyCPHMFZSEPDNJAZ-BYNIDDHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Hydroxytyrosol 3'-Glucuronide (CAS 425408-50-0): A Primary Glucuronide Metabolite for Olive Oil Polyphenol Research


3'-Hydroxytyrosol 3'-Glucuronide (CAS 425408-50-0), also known as 3'-O-β-D-glucuronide of hydroxytyrosol, is a major phase II metabolite of hydroxytyrosol (HT), the principal bioactive ortho-diphenolic compound found in extra virgin olive oil [1]. It is a phenolic glycoside with the molecular formula C14H18O9 and a molecular weight of 330.29 g/mol . This compound is formed endogenously through the action of UDP-glucuronosyltransferases (UGTs) and is a key circulating and excreted form of HT following dietary consumption of olive products, making it a critical analytical reference standard and a subject of intense interest for elucidating the bioavailable species responsible for the health benefits associated with the Mediterranean diet [1] .

3'-Hydroxytyrosol 3'-Glucuronide: Why Its Regioisomeric and Metabolic Specificity Precludes Generic Substitution


The use of a generic 'hydroxytyrosol metabolite' or the parent compound hydroxytyrosol (HT) as a substitute for 3'-Hydroxytyrosol 3'-Glucuronide is scientifically unsound due to fundamental differences in molecular properties and biological activity. Conjugation with glucuronic acid profoundly alters the compound's hydrophilicity, cellular permeability, and interaction with molecular targets compared to the parent aglycone [1]. Critically, the position of glucuronidation is not arbitrary; the 3'-O-glucuronide and the 4'-O-glucuronide regioisomers exhibit distinct and often opposing activities, making their individual procurement and use in research essential [2] [3]. For instance, while one may show enhanced radical scavenging in a cell-free system, both may fail to prevent intracellular apoptosis due to their inability to cross the cell membrane, a limitation not shared by the parent HT [1] [2]. Therefore, substituting a generic HT standard for this specific metabolite will yield data that fails to accurately model in vivo biochemistry and pharmacology.

Quantitative Evidence Guide: 3'-Hydroxytyrosol 3'-Glucuronide's Differentiated Performance vs. Key Comparators


Superior Radical Scavenging Potency: 3'-Hydroxytyrosol 3'-Glucuronide vs. Parent Aglycone (Hydroxytyrosol)

In a cell-free chemical assay measuring radical scavenging activity, the 3-O-glucuronide conjugate of hydroxytyrosol demonstrated significantly greater potency than its parent compound, hydroxytyrosol (HT). The 3-O-glucuronide exhibited an SC50 of 2.3 μM, compared to 11.0 μM for HT, indicating it is approximately 4.8 times more potent on a molar basis in this specific context [1].

Antioxidant Capacity Free Radical Scavenging Metabolite Bioactivity

Divergent Activity Against ER Stress: 3'-Hydroxytyrosol 3'-Glucuronide's Milder Induction of UPR Markers vs. Parent Hydroxytyrosol

In an in vitro model of tunicamycin-induced endoplasmic reticulum (ER) stress using human hepatocarcinoma (HepG2) cells, 3-O-HT glucuronide at 10 μM and 25 μM induced a qualitatively 'milder change' in mRNA expression levels of key unfolded protein response (UPR) markers, CHOP and BiP, when compared directly to the effects of the parent molecule, hydroxytyrosol [1].

Endoplasmic Reticulum Stress Unfolded Protein Response Cardiovascular Research

Membrane-Specific Protection: 3'-Hydroxytyrosol 3'-Glucuronide Matches Parent HT in Preventing Lipid Peroxidation Despite Lacking Intracellular Access

A direct comparative study in LLC-PK1 renal tubular epithelial cells showed a stark functional divergence between 3'-Hydroxytyrosol 3'-Glucuronide and its parent, hydroxytyrosol (HT). The 3'-glucuronide (along with other tested glucuronides) failed to prevent H2O2-induced cell death and did not modulate intracellular survival signaling pathways (ERK 1/2 and Akt/PKB), a protection that HT was highly effective at providing. This lack of activity is attributed to the glucuronide's inability to enter the cells [1]. However, at the highest concentration tested, the glucuronide exerted a protective effect against membrane oxidative damage that was comparable to that of HT, significantly inhibiting the formation of lipid peroxidation markers like malondialdehyde [1].

Oxidative Stress Lipid Peroxidation Cellular Protection

Regio-Isomeric Synthesis and Availability: Selective Synthesis of 3'- and 4'-Glucuronides Enables Discrete Research on Bioavailable Metabolites

Research and development of synthetic methods have progressed from producing regioisomeric mixtures [1] to achieving 'selective obtention of 3'- and 4'-glucuronides' of hydroxytyrosol, a significant advancement in the field [2]. The availability of pure, selectively synthesized 3'-Hydroxytyrosol 3'-Glucuronide is not a given; it represents a specific and valuable research tool that overcomes the analytical and biological ambiguity associated with mixed standards.

Chemical Synthesis Regio-selectivity Metabolomics

Recommended Application Scenarios for 3'-Hydroxytyrosol 3'-Glucuronide in Analytical and Biomedical Research


Quantitative Metabolomics and Biomarker Validation for Olive Oil Consumption

Use 3'-Hydroxytyrosol 3'-Glucuronide as a primary analytical reference standard for the development and validation of LC-MS/MS methods to quantify this specific metabolite in human plasma and urine. Given its status as a major excreted form of HT [1], it is a superior biomarker for compliance and bioavailability studies in nutritional intervention trials involving olive oil, olives, or HT-containing supplements.

Mechanistic Studies of Membrane-Associated Antioxidant Activity

Employ this compound in cell-based models of oxidative stress to investigate the extracellular and membrane-localized antioxidant effects of HT metabolites. As demonstrated by its comparable protection against lipid peroxidation to the parent HT, but its distinct inability to enter cells and modulate intracellular signaling [2], it is the ideal tool for dissecting the specific contribution of glucuronidated metabolites to the overall 'antioxidant' effect observed in vivo.

In Vitro Pharmacodynamic Modeling of Metabolite Activity on ER Stress

Apply 3'-Hydroxytyrosol 3'-Glucuronide in cell culture models (e.g., HepG2 cells) to specifically study the effects of the glucuronidated metabolite on the unfolded protein response and endoplasmic reticulum (ER) stress pathways [3]. Its differential activity compared to HT makes it an essential reagent for accurately modeling the in vivo biology of olive oil polyphenols and understanding their potential atheroprotective mechanisms.

Regioisomer-Specific Analytical Method Development

Utilize the pure, selectively synthesized standard [4] to develop and optimize high-resolution separation techniques (e.g., UPLC) capable of distinguishing and quantifying 3'-Hydroxytyrosol 3'-Glucuronide from its 4'-O-glucuronide regioisomer in complex biological matrices. This application is critical for advanced pharmacokinetic studies aiming to understand the differential disposition and biological fate of these structurally similar but functionally distinct metabolites.

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